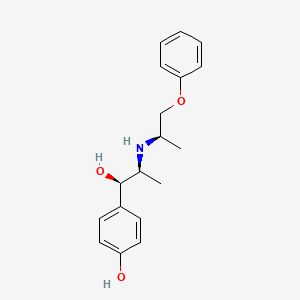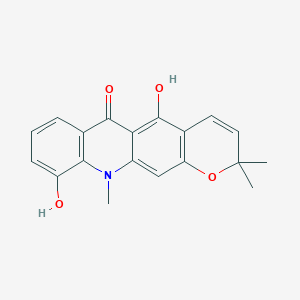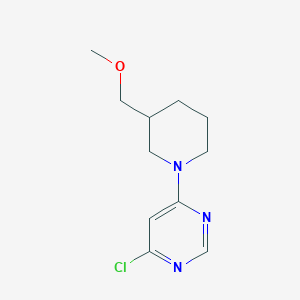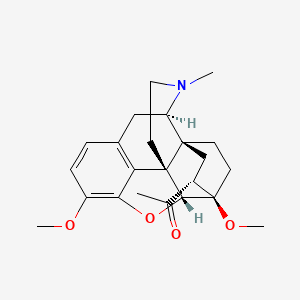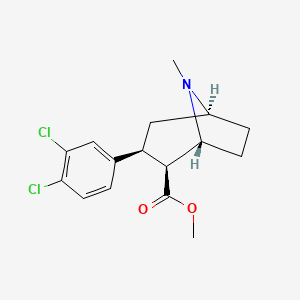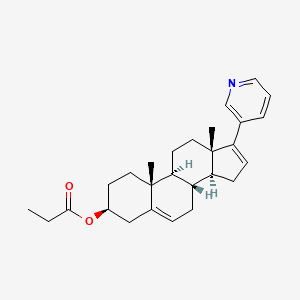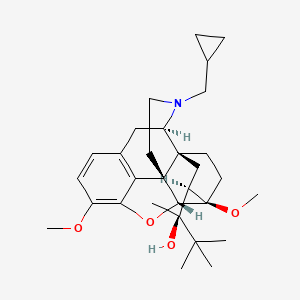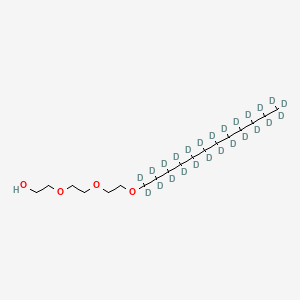
Triethyleneglycol Monolauryl Ether-d25
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyleneglycol Monolauryl Ether-d25: is a stable isotope-labeled compound with the molecular formula C18H13D25O4 and a molecular weight of 343.65 g/mol . This compound is a derivative of triethyleneglycol monolauryl ether, where the hydrogen atoms are replaced with deuterium, making it useful in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Triethyleneglycol Monolauryl Ether-d25 typically involves the reaction of triethyleneglycol with lauryl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve the desired isotopic labeling .
化学反応の分析
Types of Reactions: Triethyleneglycol Monolauryl Ether-d25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether group to alcohols.
Substitution: The ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines are commonly employed.
Major Products Formed:
Oxidation: Formation of lauric acid or lauryl aldehyde.
Reduction: Formation of triethyleneglycol and lauryl alcohol.
Substitution: Formation of substituted ethers.
科学的研究の応用
Chemistry: Triethyleneglycol Monolauryl Ether-d25 is used as a reference standard in analytical chemistry for the quantification and identification of compounds in complex mixtures .
Biology: In biological research, it is used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical processes .
Medicine: The compound is utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs .
Industry: In industrial applications, it is used in the formulation of surfactants and emulsifiers for various products .
作用機序
The mechanism of action of Triethyleneglycol Monolauryl Ether-d25 involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The deuterium atoms provide stability and allow for precise tracking in various analytical techniques . The compound’s effects are mediated through its incorporation into metabolic pathways, where it acts as a stable isotope tracer .
類似化合物との比較
- Diethyleneglycol Monolauryl Ether-d25
- Polyethylene Glycol Monolauryl Ether-d25
- Ethylene Glycol Monolauryl Ether-d25
Comparison: Triethyleneglycol Monolauryl Ether-d25 is unique due to its specific isotopic labeling, which provides enhanced stability and precision in analytical applications compared to its non-deuterated counterparts . Its longer ethylene glycol chain also offers different physicochemical properties, making it suitable for a broader range of applications .
特性
分子式 |
C18H38O4 |
|---|---|
分子量 |
343.6 g/mol |
IUPAC名 |
2-[2-[2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H38O4/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-22-18-16-21-14-12-19/h19H,2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,13D2 |
InChIキー |
FKMHSNTVILORFA-YYQNCXAFSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCCOCCOCCO |
正規SMILES |
CCCCCCCCCCCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


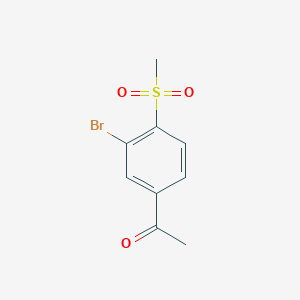

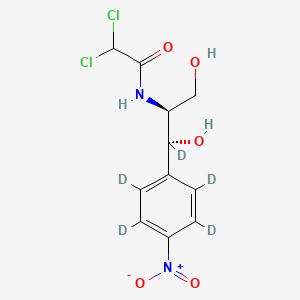

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)
